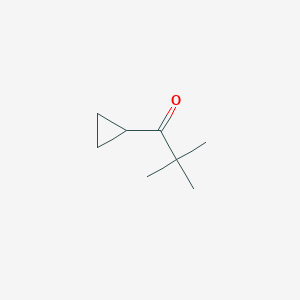

1-Cyclopropyl-2,2-dimethylpropan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2,3)7(9)6-4-5-6/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQUMGUAPWNEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284114 | |

| Record name | 1-Cyclopropyl-2,2-dimethyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-95-8 | |

| Record name | 1-Cyclopropyl-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-2,2-dimethyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Cyclopropyl-2,2-dimethylpropan-1-one CAS number and molecular weight

This technical guide provides an in-depth analysis of 1-Cyclopropyl-2,2-dimethylpropan-1-one (CAS 20845-95-8), a sterically congested ketone widely utilized as a pharmacophore building block in medicinal chemistry.

Synthesis, Physicochemical Profile, and Applications in Drug Discovery

Executive Summary

1-Cyclopropyl-2,2-dimethylpropan-1-one , often referred to as cyclopropyl tert-butyl ketone , represents a unique structural motif in organic synthesis. It combines the conformational rigidity and metabolic stability of the cyclopropyl group with the significant steric bulk of the tert-butyl moiety. This compound serves as a critical intermediate in the synthesis of antiviral agents (specifically NS5A inhibitors for Hepatitis C), pyrethroid insecticides, and novel agrochemicals. Its preparation requires specific attention to steric hindrance during nucleophilic addition, necessitating optimized Grignard or organolithium protocols.

Chemical Identity & Physicochemical Profile

This compound is characterized by a ketone carbonyl flanked by a strained cyclopropane ring and a bulky tert-butyl group. The steric crowding around the carbonyl carbon significantly influences its reactivity profile, making it resistant to facile nucleophilic attack compared to unhindered ketones.

Table 1: Substance Identification

| Parameter | Data |

| Chemical Name | 1-Cyclopropyl-2,2-dimethylpropan-1-one |

| Common Synonyms | Cyclopropyl tert-butyl ketone; tert-Butyl cyclopropyl ketone |

| CAS Registry Number | 20845-95-8 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| SMILES | CC(C)(C)C(=O)C1CC1 |

| InChIKey | AWQUMGUAPWNEFT-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point (Est.) | ~150–160 °C (at 760 mmHg) |

| Solubility | Soluble in Et₂O, THF, CH₂Cl₂, Hexane; Insoluble in water |

Synthetic Methodology

The synthesis of 1-Cyclopropyl-2,2-dimethylpropan-1-one is non-trivial due to the steric bulk of the tert-butyl group. The most robust method involves the nucleophilic addition of a tert-butyl organometallic reagent to a cyclopropyl nitrile. Direct acylation (Friedel-Crafts) is often avoided due to potential ring-opening rearrangements of the cyclopropyl group under strong Lewis acid conditions.

Protocol: Grignard Addition to Cyclopropanecarbonitrile

This protocol utilizes the reaction between cyclopropanecarbonitrile and tert-butylmagnesium chloride. The intermediate imine salt is hydrolyzed to yield the ketone.

Reagents:

-

Cyclopropanecarbonitrile (1.0 equiv)

-

tert-Butylmagnesium chloride (2.0 M in THF, 1.2 equiv)

-

Copper(I) bromide (CuBr) (1 mol% - optional catalyst to prevent side reactions)

-

Anhydrous THF (Solvent)

-

Aqueous HCl (1 M)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

or -

Solvation: Charge the flask with Cyclopropanecarbonitrile (e.g., 50 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Transfer tert-butylmagnesium chloride (60 mmol) to the addition funnel. Add dropwise to the nitrile solution over 30 minutes. The exotherm must be controlled to keep the internal temperature below 10 °C.[2]

-

Note: The bulky t-Bu group reacts slowly. After addition, remove the ice bath and heat to reflux for 4–6 hours to drive the formation of the magnesio-imine intermediate.

-

-

Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully quench with saturated aqueous

, followed by 1 M HCl. Stir vigorously for 2 hours at room temperature. The acidic conditions hydrolyze the intermediate imine ( -

Workup: Extract the aqueous layer with diethyl ether (

mL). Combine organic phases, wash with brine, and dry over anhydrous -

Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc 95:5) to obtain the pure ketone.[3]

Mechanism Visualization

The following diagram illustrates the reaction pathway, highlighting the critical imine intermediate that prevents over-addition (a common issue with esters/acid chlorides).

Figure 1: The nitrile route prevents the formation of tertiary alcohols by stabilizing the mono-addition product as an imine salt until hydrolytic workup.

Applications in Drug Discovery

The 1-cyclopropyl-2,2-dimethylpropan-1-one scaffold is a valuable bioisostere in medicinal chemistry.

Structural Bioisosterism

-

Cyclopropyl Group: Acts as a rigid ethylene mimic. It restricts the conformational freedom of the drug molecule, potentially locking it into a bioactive conformation. Furthermore, the cyclopropyl ring is metabolically stable compared to isopropyl or ethyl groups, resisting P450-mediated oxidation.

-

tert-Butyl Group: Provides a high degree of lipophilicity and steric bulk. This "grease ball" effect can fill hydrophobic pockets in enzyme active sites (e.g., viral proteases) and protect adjacent functional groups from metabolic hydrolysis.

Therapeutic Areas[11]

-

Hepatitis C (HCV) NS5A Inhibitors: The cyclopropyl-tert-butyl ketone motif appears in the synthesis of advanced intermediates for NS5A inhibitors. The steric bulk prevents rotation, maintaining the linear symmetry required for inhibiting the dimeric NS5A protein.

-

Agrochemicals (Pyrethroids): Derivatives of this ketone are used to synthesize pyrethroid-like insecticides where the cyclopropane ring is essential for sodium channel modulation in insects.

-

Cereblon Binders: Recent patents indicate the use of this fragment in designing ligands for E3 ubiquitin ligase systems (PROTACs), utilizing the rigid geometry to orient the linker.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following spectroscopic markers:

-

¹H NMR (CDCl₃, 400 MHz):

-

1.15–1.20 ppm (s, 9H,

-

0.80–0.95 ppm (m, 2H, Cyclopropyl

-

0.95–1.05 ppm (m, 2H, Cyclopropyl

-

1.95–2.10 ppm (m, 1H, Cyclopropyl

-

Note: The methine proton is deshielded due to the adjacent carbonyl but shielded by the ring current, appearing upfield relative to acyclic ketones.

-

1.15–1.20 ppm (s, 9H,

-

¹³C NMR (CDCl₃, 100 MHz):

-

Carbonyl (

): ~210–215 ppm (Characteristic of strained ketones). - -Butyl quaternary C: ~44 ppm.

- -Butyl methyls: ~26–28 ppm.

-

Cyclopropyl methine: ~15–20 ppm.

-

Cyclopropyl methylenes: ~10–12 ppm.

-

-

IR Spectroscopy (Neat):

-

Strong absorption at 1690–1705 cm⁻¹ (

stretch). The frequency is slightly lower than typical aliphatic ketones (1715 cm⁻¹) due to conjugation-like effects of the cyclopropane Walsh orbitals with the carbonyl pi-system.

-

Safety and Handling

-

Flammability: As a low-molecular-weight ketone, this compound is flammable . Store away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation or moisture absorption.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

-

Spill Response: Absorb with inert material (vermiculite or sand) and dispose of as organic chemical waste.

References

-

Fauvarque, J. (1969).[2] Action of organomagnesium compounds on nitriles and acid chlorides. Bulletin de la Société Chimique de France, 160-171. (Primary synthetic reference for cyclopropyl ketones).

-

Mochida Pharmaceutical Co., Ltd. (1995). Triazole oxime derivatives having antimycotic activity. European Patent EP0670315A1. Link

-

BenchChem. (2025).[3] Cyclopropyl Methyl Ketone: A Versatile Intermediate in Pharmaceutical Synthesis. (General reactivity of cyclopropyl ketones). Link

-

PubChem. (2025).[4] Compound Summary: 1-Cyclopropyl-2,2-dimethylpropan-1-one.[5] National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butylmagnesium chloride. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. US3988464A - Cyclopropylamines as pharmaceuticals - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Cyclopropylprop-2-en-1-one | C6H8O | CID 534954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 20061-22-7|Spiro[2.3]hexan-5-one|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safe Handling and Application of Pivaloylcyclopropane for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclopropyl Ketone Moiety

In the landscape of modern medicinal chemistry and drug discovery, the cyclopropyl group has emerged as a valuable structural motif.[1][2][3] Its inherent ring strain and unique electronic properties offer a powerful tool for chemists to fine-tune the pharmacological profiles of drug candidates.[1][4] The cyclopropyl fragment can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[3] When this versatile group is incorporated as a cyclopropyl ketone, its synthetic utility is further expanded, allowing for a variety of chemical transformations to build complex molecular architectures.[1][4]

Pivaloylcyclopropane, with its sterically bulky pivaloyl group, presents both unique synthetic opportunities and specific handling challenges. This guide provides a comprehensive overview of the safety considerations, physical and chemical properties, and practical laboratory applications of pivaloylcyclopropane, moving beyond a standard Safety Data Sheet (SDS) to offer field-proven insights for researchers and drug development professionals.

Deconstructing the Safety Data Sheet (SDS): A Researcher's Perspective

While a specific, publicly available SDS for pivaloylcyclopropane is not readily found, we can construct a reliable safety profile by examining its structural components and related compounds, such as pivaloyl chloride and other ketones.[5][6][7][8] The following sections are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, an internationally recognized standard for hazard communication.[9][10][11][12][13]

Identification and Hazard Classification

| Property | Anticipated Value/Classification | Implication for Researchers |

| GHS Pictograms | Flammable Liquid, Potential Irritant | |

| Signal Word | Warning | Indicates a moderate level of hazard. |

| Hazard Statements | Likely: Flammable liquid and vapor. May cause skin and eye irritation. May cause respiratory irritation. | Requires handling in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE). |

| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[7] Wear protective gloves/eye protection/face protection.[7] If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. | Emphasizes the need for careful handling procedures and readily available first-aid resources. |

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial.

-

Inhalation: Remove the individual to fresh air and ensure they are comfortable for breathing.[14][15][16] If respiratory symptoms persist, seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[15][16] If skin irritation occurs, seek medical advice.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][14][16] If eye irritation persists, get medical advice/attention.[16]

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[15][16]

Fire-Fighting and Accidental Release Measures

Pivaloylcyclopropane should be treated as a flammable liquid.

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[7][14]

-

Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may spread the fire.

-

Specific Hazards: Vapors are likely heavier than air and may travel to a source of ignition and flash back.[8][14] Containers may explode when heated.[14]

-

Accidental Release: Eliminate all ignition sources.[14][15] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[14] Ensure adequate ventilation.

Handling, Storage, and Personal Protection

Adherence to proper handling and storage protocols is paramount for ensuring laboratory safety.

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood.[17][18] Use non-sparking tools and explosion-proof equipment.[7][14][15] Ground and bond containers when transferring to prevent static discharge.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[19][20] Flammable liquid storage cabinets are recommended.[19][20][21]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[17][18][22]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[17][18][22]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH/MSHA-approved respirator may be necessary.[15]

-

Physicochemical Properties and Reactivity Profile

Understanding the physical and chemical properties of pivaloylcyclopropane is essential for its safe and effective use in synthesis.

| Property | Estimated/Reported Value | Source/Reference |

| Molecular Formula | C8H14O | N/A |

| Molecular Weight | 126.20 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Not definitively reported, but expected to be higher than related, less substituted cyclopropyl ketones. | N/A |

| Flash Point | Expected to be in the flammable range (likely Category 2 or 3).[19][20] | Inferred from similar ketones |

| Solubility | Soluble in most organic solvents. | General property of ketones |

Reactivity Considerations

The reactivity of cyclopropyl ketones is a key feature that makes them valuable in synthesis. The strained three-membered ring can undergo ring-opening reactions under various conditions.[1][4]

-

Stability: Pivaloylcyclopropane is expected to be stable under normal storage conditions.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[16][23]

-

Hazardous Decomposition Products: Combustion will produce carbon monoxide (CO) and carbon dioxide (CO2).[14]

Pivaloylcyclopropane in the Laboratory: Synthesis and Application

The unique reactivity of cyclopropyl ketones, including those with alkyl substituents like the pivaloyl group, makes them versatile intermediates in organic synthesis.[4][24][25]

A Note on Synthesis

A common method for the synthesis of cyclopropyl ketones is the Corey-Chaykovsky reaction, which involves the reaction of an α,β-unsaturated ketone with a sulfur ylide.[1]

Safe Quenching and Work-up of Reactions Involving Pivaloylcyclopropane

A critical, and often overlooked, aspect of laboratory safety is the proper quenching and work-up of reactions.

Protocol for a Generic Reaction Quench:

-

Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This will help to control any exothermic processes.

-

Slow Addition of Quenching Agent: Slowly add the quenching agent (e.g., saturated aqueous ammonium chloride, water) dropwise with vigorous stirring. Monitor for any temperature changes or gas evolution.

-

Allow to Warm to Room Temperature: Once the addition is complete and any initial exotherm has subsided, allow the mixture to slowly warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and perform the appropriate aqueous/organic extractions.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

Risk Assessment and Mitigation

A proactive approach to safety is essential. Before working with pivaloylcyclopropane, a thorough risk assessment should be conducted.

Caption: A workflow for conducting a risk assessment before using pivaloylcyclopropane.

Conclusion: A Valuable Reagent Demanding Respect

Pivaloylcyclopropane is a valuable building block for medicinal chemists and drug development professionals. Its unique structural and electronic properties offer a pathway to novel molecular architectures. However, its potential flammability and irritant properties necessitate a thorough understanding of its hazards and the implementation of robust safety protocols. By treating this and all laboratory chemicals with the respect they deserve, and by adhering to the principles of good laboratory practice, researchers can safely unlock the synthetic potential of pivaloylcyclopropane.

References

-

Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. [Link]

-

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - International Labour Organization. [Link]

-

Classification and labelling (CLP/GHS) - Internal Market, Industry, Entrepreneurship and SMEs. [Link]

-

About the GHS - UNECE. [Link]

-

Understanding the Four Categories of Flammable Liquids (OSHA 1910.106). [Link]

-

The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - ACS Publications. [Link]

-

1926.152 - Flammable liquids. | Occupational Safety and Health Administration. [Link]

-

OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

-

Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings | Journal of the American Chemical Society. [Link]

-

1910.106 - Flammable liquids. | Occupational Safety and Health Administration. [Link]

-

Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC. [Link]

-

The MSDS HyperGlossary: Ketones and Aldehydes - Interactive Learning Paradigms, Incorporated. [Link]

-

How to Safely Handle Reactive Chemicals - The Chemistry Blog. [Link]

-

Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [Link]

-

Safety and Handling of Organic Compounds in the Lab | Solubility of Things. [Link]

-

General Chemistry Lab Safety. [Link]

-

PIVALOYL CHLORIDE EXTRA PURE - Loba Chemie. [Link]

-

Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem - NIH. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

New method unlocks cyclopropenes' potential for drug discovery - News - EPFL. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 10. ilo.org [ilo.org]

- 11. CCOHS: Globally Harmonized System (GHS) [ccohs.ca]

- 12. Classification and labelling (CLP/GHS) - Internal Market, Industry, Entrepreneurship and SMEs [single-market-economy.ec.europa.eu]

- 13. unece.org [unece.org]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicals.co.uk [chemicals.co.uk]

- 18. gz-supplies.com [gz-supplies.com]

- 19. OSHA 1910.106: Understanding Flammable Liquid Categories for Workplace Safety & Fire Prevention — Triangle Safety Consulting LLC [trianglesafetyllc.com]

- 20. ishn.com [ishn.com]

- 21. connmaciel.com [connmaciel.com]

- 22. ozyegin.edu.tr [ozyegin.edu.tr]

- 23. The MSDS HyperGlossary: Ketones and Aldehydes [ilpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

Steric Engineering of Cyclopropyl Ketones: Synthetic Architectures and Pharmacological Utility

[1]

Executive Summary

Cyclopropyl ketones are privileged scaffolds in modern drug discovery, valued for their ability to improve metabolic stability, increase potency through conformational restriction, and modulate lipophilicity.[1] However, hindered cyclopropyl ketones —those possessing bulky substituents at the

Part 1: Structural Dynamics & Electronic Conformation

To manipulate hindered cyclopropyl ketones effectively, one must first understand their ground-state thermodynamics. The reactivity of the cyclopropyl ketone is governed by the overlap between the Walsh orbitals of the cyclopropane ring and the

The "Bisecting" vs. "Perpendicular" Paradigm

In unhindered systems, the bisecting conformation is energetically preferred. This alignment allows for maximum

-

Unhindered: Bisecting (Conjugated). Stable, but reactive to electrophiles.

-

Hindered: Steric bulk (e.g., ortho-substituted aryl rings or tert-butyl groups) forces the carbonyl to rotate out of the bisecting plane toward a perpendicular conformation .

Critical Insight: This deconjugation raises the ground-state energy of the ketone. Paradoxically, while this hinders nucleophilic attack at the carbonyl carbon (due to physical blocking), it accelerates radical ring-opening reactions. The steric strain "pre-activates" the molecule for relief via ring cleavage.

Visualization: Conformational Energy Landscape

The following diagram illustrates the transition from the stable bisecting state to the reactive perpendicular state induced by steric hindrance.

Figure 1: Steric bulk forces the cyclopropyl ketone out of the stable bisecting conformation, altering its reactivity profile.

Part 2: Synthetic Architectures (The "How-To")

Synthesizing hindered cyclopropyl ketones via traditional alkylation often fails due to enolate aggregation or steric repulsion. Modern "Hydrogen Borrowing" (HB) catalysis and modified Simmons-Smith protocols offer superior alternatives.

Protocol A: -Cyclopropanation via Hydrogen Borrowing Catalysis

Application: Generating

Reagents:

-

Substrate: Hindered Ketone (e.g., Pentamethylacetophenone derivatives).

-

Reagent: 1,3-propanediol (or substituted variant).

-

Catalyst: Pentamethylcyclopentadienyl Iridium Dichloride Dimer

.

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox, charge a pressure tube with

(1.0 mol%) and a base (KOH, 10 mol%). -

Substrate Loading: Add the hindered ketone (1.0 equiv) and the diol (2.0 equiv).

-

Solvent System: Dissolve in tert-Amyl alcohol (0.5 M). Note: High boiling, non-polar solvents are crucial for the high temperatures required to overcome steric barriers.

-

Reaction: Seal the tube and heat to 110°C for 18 hours.

-

Why: The high temperature drives the initial dehydrogenation of the diol to the aldehyde.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, and dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check:

-

Monitor the disappearance of the ketone carbonyl stretch (

) and the appearance of the cyclopropyl characteristic stretch (

Protocol B: Comparative Synthetic Strategies

| Methodology | Target Substrate | Steric Tolerance | Key Limitation | Source |

| Simmons-Smith | Electron-rich Alkenes (Enol Ethers) | Moderate | Sterics direct addition to the less hindered face (unless -OH directed). | |

| Hydrogen Borrowing | Hindered Methyl Ketones | High | Requires high temp; limited to | |

| Corey-Chaykovsky | Moderate | 2-hydroxychalcones can lead to ring opening due to strain. |

Part 3: Reactivity & Transformations[3]

The reactivity of hindered cyclopropyl ketones is defined by the Cloke-Wilson Rearrangement and Radical Ring Opening .

Mechanism: SmI2-Mediated Radical Ring Opening

Recent computational and experimental studies have shown that ortho-substituted (hindered) aryl cyclopropyl ketones react faster in SmI2 couplings than their unhindered counterparts.

The Causality:

-

Pre-Twisting: The steric bulk prevents the aryl ring from conjugating with the carbonyl.

-

Radical Stabilization: Upon single-electron transfer (SET) from SmI2, the resulting ketyl radical is formed.

-

Barrier Lowering: Because the molecule is already twisted, the energetic penalty to rotate into the transition state for ring opening is minimized.

Figure 2: The "Steric Acceleration" pathway.[2][3] Hindrance lowers the activation energy for radical ring opening.

Application: Cloke-Wilson Rearrangement

This reaction converts cyclopropyl ketones into dihydrofurans.[4][5] In hindered systems, this rearrangement effectively relieves the immense torsional strain.

-

Conditions: Lewis Acid (

) or Thermal ( -

Outcome: The oxygen attacks the cyclopropane ring, expanding it to a 5-membered dihydrofuran. This is a common decomposition pathway to watch for during scale-up.

Part 4: Pharmacological Applications[1][8][9][10]

In drug development, the cyclopropyl ketone motif is not merely a linker; it is a functional element used to manipulate the physicochemical properties of a lead compound.[6]

Metabolic Blocking

Replacing a standard alkyl chain (e.g., isopropyl) with a cyclopropyl group often blocks CYP450-mediated hydroxylation. The

Vector Alignment

The rigid geometry of the cyclopropyl ring (bond angle

Case Studies:

| Drug / Candidate | Role of Cyclopropyl Moiety | Clinical Status | Source |

| Efavirenz (Precursor) | Cyclopropylacetylene precursor; rigidifies binding pocket fit. | Approved (HIV) | |

| Tasimelteon | Cyclopropyl ring enhances metabolic stability and receptor selectivity. | Approved (Sleep Disorder) | |

| Olaparib | Cyclopropyl-carbonyl linker provides specific vector orientation for PARP inhibition. | Approved (Oncology) |

References

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review . MDPI. [Link]

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis . Organic Letters. [Link]

-

Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones . MDPI. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety . ResearchGate. [Link]

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones . ACS Publications. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . Journal of Medicinal Chemistry. [Link][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 1-Cyclopropyl-2,2-dimethylpropan-1-one

The following technical guide details the structural analysis of 1-Cyclopropyl-2,2-dimethylpropan-1-one (also known as cyclopropyl tert-butyl ketone). This guide is designed for researchers requiring a rigorous approach to crystallizing and analyzing sterically hindered, low-melting cyclopropyl ketones.

A Technical Guide to Conformational Locking and Steric Strain

Executive Summary & Core Challenge

1-Cyclopropyl-2,2-dimethylpropan-1-one represents a classic problem in small-molecule crystallography: it is a sterically congested ketone that is typically a liquid at room temperature (estimated bp ~150–160 °C, mp < 25 °C). Its structural significance lies in the competition between electronic conjugation (favoring a bisected conformation) and steric bulk (the tert-butyl group vs. the cyclopropyl ring).

This guide outlines the protocol for determining its structure through in situ cryocrystallography or crystalline derivatization , and analyzes the expected stereoelectronic features—specifically the "s-cis" conformational lock induced by the bulky tert-butyl group.

Chemical Profile & Synthesis

Before analysis, the purity and identity of the sample must be established.

| Property | Data | Notes |

| IUPAC Name | 1-Cyclopropyl-2,2-dimethylpropan-1-one | |

| Formula | C₈H₁₄O | |

| MW | 140.22 g/mol | |

| Physical State | Colorless Liquid (RT) | Requires cryo-cooling for direct diffraction. |

| Synthesis | Grignard Addition | Reaction of cyclopropanecarbonitrile with t-BuMgCl, followed by hydrolysis. |

| Key Feature | Steric Bulk | tert-Butyl group creates high rotational barrier. |

Experimental Protocols for Structure Determination

Since the target is likely liquid, two distinct workflows are presented. Method A is the direct physical analysis; Method B is the chemical alternative if in situ equipment is unavailable.

Method A: In Situ Cryocrystallography (Direct Analysis)

Best for: Observing the native conformation without lattice packing forces from heavy derivatizing groups.

-

Capillary Mounting: Draw 0.5 µL of the neat liquid into a 0.3 mm Lindemann glass capillary. Seal both ends with flame or epoxy.

-

Zone Melting (OHCD): Mount the capillary on the goniometer. Use an Optical Heating and Crystallization Device (OHCD) or a focused IR laser.

-

Flash Cool: Rapidly cool to 100 K to form a glass/polycrystalline mass.

-

Anneal: Slowly warm to near the melting point (approx. 250–270 K) until a single seed crystal survives.

-

Grow: Slowly cool (1–2 K/hour) to propagate the single crystal front.

-

-

Data Collection: Collect full sphere data at 100 K using Mo-Kα or Cu-Kα radiation.

Method B: Crystalline Derivatization (Standard Analysis)

Best for: Routine analysis using standard benchtop diffractometers.

The tert-butyl group makes standard oxime formation sluggish. Use the 2,4-Dinitrophenylhydrazone (2,4-DNP) derivative for high crystallinity.

-

Reagent Prep: Dissolve 2,4-dinitrophenylhydrazine (0.5 g) in H₂SO₄ (2 mL) and ethanol (20 mL).

-

Reaction: Add 1-Cyclopropyl-2,2-dimethylpropan-1-one (0.3 g) dropwise. Heat to 60 °C for 30 mins.

-

Crystallization: Cool slowly to RT. Recrystallize the resulting orange precipitate from Ethanol/Ethyl Acetate (3:1).

-

Diffraction: Mount the resulting orange needle/plate on a standard cryoloop.

Workflow Visualization

The following diagram illustrates the decision logic for structural analysis.

Caption: Decision matrix for analyzing liquid cyclopropyl ketones via in situ freezing or chemical derivatization.

Structural Analysis & Expectations

Upon solving the structure, the researcher must validate the model against specific stereoelectronic principles unique to cyclopropyl ketones.

A. The "Bisected" Conformation (Walsh Orbitals)

Cyclopropyl ketones overwhelmingly prefer a bisected conformation , where the plane of the carbonyl group (O=C-C) bisects the cyclopropane ring.

-

Mechanism: This maximizes the overlap between the carbonyl

orbital and the cyclopropane Walsh orbitals ( -

Diagnostic: Look for a torsion angle (O=C–C–H) of approximately 0° or 180° .

B. The s-cis vs. s-trans Preference

For 1-Cyclopropyl-2,2-dimethylpropan-1-one, the massive tert-butyl group dictates the rotation.

-

s-cis Conformation: The Carbonyl Oxygen is syn to the cyclopropane ring.

-

s-trans Conformation: The tert-Butyl group is syn to the cyclopropane ring.

-

Prediction: The s-cis form is strongly favored. The tert-butyl group is far too bulky to sit proximal to the cyclopropane ring (severe steric clash). The smaller oxygen atom can tolerate the proximity to the ring methine hydrogen much better.

C. Bond Length Asymmetry

Conjugation induces specific distortions in the cyclopropane ring.

-

Proximal Bonds (Vicinal): The C–C bonds adjacent to the carbonyl (C1–C2 and C1–C3 of the ring) will be lengthened (approx. 1.52–1.54 Å) due to electron donation into the carbonyl.

-

Distal Bond: The C–C bond opposite the carbonyl (C2–C3) will be shortened (approx.[1] 1.48–1.50 Å).

Summary of Expected Geometric Parameters

| Parameter | Expected Value | Reason |

| C=O Bond | 1.21 – 1.22 Å | Standard ketone, slightly lengthened by conjugation. |

| C(carbonyl)-C(ring) | 1.46 – 1.48 Å | Shortened due to partial double bond character ( |

| Torsion (O=C-C-H) | ~0° (Bisected s-cis) | Maximizes conjugation; minimizes t-Bu steric clash. |

| Ring C-C (Proximal) | 1.525 Å | Lengthened by Walsh orbital interaction. |

| Ring C-C (Distal) | 1.495 Å | Shortened (relative to proximal). |

Conformational Energy Diagram

The following diagram illustrates the energy penalty associated with rotating the bulky tert-butyl group against the cyclopropane ring.

Caption: The s-cis conformer is the global minimum; the s-trans is destabilized by the clash between t-Bu methyls and the ring.

References

-

Synthesis & Properties

-

Conformational Analysis

-

Childs, R. F., et al. (1991). "The Structure of Cyclopropylcarbinyl Cations: The Crystal Structures of Protonated Cyclopropyl Ketones." Journal of the American Chemical Society. Link

-

Drumright, R. E., et al. (1996). "Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones." Journal of Organic Chemistry. Link

-

- Crystallographic Methodology: Boese, R., & Nussbaumer, M. (1994). "In Situ Crystallization Techniques." Organic Crystal Chemistry. (Standard text for liquid crystallography).

Sources

Solubility Profile & Solvent Selection Guide: Cyclopropyl tert-Butyl Ketone

This guide details the solubility profile, solvent selection criteria, and physicochemical behavior of cyclopropyl tert-butyl ketone (1-cyclopropyl-2,2-dimethylpropan-1-one). It is designed to support process chemists and researchers in optimizing reaction conditions, purification, and handling.

Executive Summary

Cyclopropyl tert-butyl ketone is a sterically congested C8 ketone featuring a unique structural dichotomy: a strained, electron-rich cyclopropyl ring and a bulky, lipophilic tert-butyl group . This combination dictates a specific solubility profile characterized by high lipophilicity and poor aqueous solubility.

Unlike its lower homolog, cyclopropyl methyl ketone (which is water-miscible), the tert-butyl variant behaves as a strictly lipophilic organic intermediate. Effective solvent selection must account for the steric shielding of the carbonyl oxygen , which limits the kinetics of dissolution in hydrogen-bonding solvents, and the high lipophilicity that drives affinity for non-polar media.

Physicochemical Architecture

To predict and manipulate solubility, we must first understand the molecular forces at play.

Structural Analysis[1]

-

Lipophilic Domain: The tert-butyl group adds significant hydrophobic bulk (

), drastically reducing the water solubility compared to methyl or ethyl analogs. -

Electronic Domain: The cyclopropyl ring acts as a

-donor, conjugating with the carbonyl. However, the primary solubility driver is the Van der Waals surface area provided by the alkyl groups. -

Polarity: The carbonyl group (

) creates a permanent dipole, allowing solubility in polar aprotic solvents, but the steric bulk hinders efficient hydrogen bonding with water.

Theoretical Properties (Estimated)

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | Moderate molecular weight (126.20 g/mol ). | |

| LogP (Octanol/Water) | ~2.2 – 2.6 (Predicted) | Indicates high affinity for organic phases; partitions poorly into water. |

| H-Bond Donors | 0 | Cannot self-associate via H-bonds; lower boiling point than corresponding alcohols. |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Accepts H-bonds from protic solvents (MeOH, EtOH), aiding dissolution. |

Solubility Profile by Solvent Class

The following data categorizes solubility based on the "Like Dissolves Like" principle, validated by standard behavior of sterically hindered C8 ketones (e.g., dineopentyl ketone analogs).

Table 1: Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Excellent (>500 mg/mL) | Primary choice for synthesis.[1] Dipole-dipole interactions stabilize the ketone without steric penalty. |

| Chloroform ( | Excellent | Similar to DCM; useful for NMR analysis. | |

| Ethers | Diethyl Ether ( | Excellent | Ideal for Grignard reactions. Low polarity matches the ketone's lipophilic shell. |

| Tetrahydrofuran (THF) | Excellent | Miscible.[2] The oxygen of THF and the ketone compete for solvation but mix freely. | |

| MTBE | Excellent | Preferred industrial alternative to ether; fully miscible. | |

| Alcohols | Methanol (MeOH) | Good | Soluble, but steric bulk of t-butyl may slow dissolution rate compared to linear ketones. |

| Ethanol (EtOH) | Good | Fully miscible; often used for hydrogenation reactions. | |

| Isopropanol (IPA) | Good | Solubility decreases slightly at very low temperatures (< -20°C). | |

| Hydrocarbons | Hexane / Heptane | Good to Excellent | High affinity due to the tert-butyl group. Used for extraction and crystallization. |

| Toluene | Excellent | Pi-stacking with the carbonyl is minimal, but dispersion forces drive high solubility. | |

| Polar Aprotic | Acetone | Excellent | Self-solvation; fully miscible. |

| Acetonitrile (MeCN) | Good | Miscible, though phase separation can occur at extremely low temperatures if water is present. | |

| Aqueous | Water | Poor / Insoluble | The hydrophobic effect dominates. Estimated solubility < 0.1 g/100mL.[3][4] |

Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the optimal solvent based on the operational goal (Reaction, Extraction, or Analysis).

Figure 1: Decision matrix for solvent selection based on process requirements.

Experimental Protocol: Solubility Determination

Since specific literature values for this intermediate may vary by batch purity, the following self-validating protocol allows researchers to determine exact solubility limits (Saturation Point) in any solvent system.

Method: Gravimetric Saturation with HPLC Verification

Objective: Determine the maximum solubility (

Materials:

-

Cyclopropyl tert-butyl ketone (Test Article).

-

Target Solvent (HPLC Grade).

-

0.45 µm PTFE Syringe Filter (Compatible with organic solvents).

-

Agilent 1100/1200 HPLC (or equivalent) with UV detection (210 nm).

Workflow:

-

Supersaturation: Add excess ketone (approx. 200 mg) to 1.0 mL of solvent in a glass vial.

-

Equilibration: Vortex for 5 minutes, then sonicate for 10 minutes. Place in a shaker at 25°C for 24 hours.

-

Check Point: If all solid dissolves (solution is clear), add another 100 mg and repeat. Visual presence of undissolved oil/solid is required.[3]

-

-

Filtration: Draw the supernatant into a syringe and filter through the 0.45 µm PTFE filter into a pre-weighed vial.

-

Gravimetric Analysis (Rough): Evaporate solvent under nitrogen stream. Weigh the residue.[3]

-

HPLC Verification (Precise): Dilute an aliquot of the filtrate 1000x with Acetonitrile. Inject onto C18 column. Compare peak area against a 5-point calibration curve.

Critical Application Notes

Grignard & Organolithium Reactions

Recommended Solvent: Anhydrous THF or Diethyl Ether.[5] Rationale: The tert-butyl group provides significant steric hindrance. While the ketone is soluble in hexane, Grignard reagents require the coordinating ability of ethers to stabilize the magnesium species. The high solubility of this ketone in THF ensures a homogeneous reaction mixture, which is critical for overcoming the kinetic barrier of the bulky tert-butyl group during nucleophilic attack [1].

Alpha-Halogenation

Recommended Solvent: Dichloromethane (DCM) or Chloroform.[4] Rationale: Halogenation often involves acidic byproducts (HBr/HCl). DCM is non-nucleophilic and solubilizes both the ketone and the halogen source (e.g., Bromine) effectively. The high solubility in DCM prevents precipitation of intermediates [2].

Safety & Handling (Solvent-Specific)

-

Peroxide Formation: When stored in ethers (THF,

), this ketone does not inhibit peroxide formation. Test solvents for peroxides before concentrating. -

Flammability: The ketone itself is likely a Class IIIA or IIIB combustible liquid. When dissolved in Hexane or Acetone, the flashpoint of the mixture is driven by the solvent.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[3] (General reference for ketone solubility and Grignard solvent effects).

-

Organic Syntheses. (1974). Synthesis of hindered ketones via acid chlorides. Coll. Vol. 5, p. 775. (Describes solvent choices for similar bulky ketone synthesis).

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and solubility parameters).

-

PubChem Database. (2025). Cyclopropyl methyl ketone (Analogous Data). National Library of Medicine. (Used for comparative physicochemical properties).

Sources

Steric effects of tert-butyl group in cyclopropyl ketones

The Steric Anchor: A Technical Guide to the tert-Butyl Group in Cyclopropyl Ketones

Executive Summary

In the architecture of small-molecule drugs, the cyclopropyl ketone motif serves as a critical junction between conformational rigidity and metabolic stability. However, the introduction of a tert-butyl group adjacent to the carbonyl creates a unique steric environment that fundamentally alters the molecule's behavior. This guide analyzes the "Steric Anchor" effect—where the tert-butyl group locks the cyclopropyl ketone into a single, reactive s-cis conformation—and provides validated protocols for exploiting this phenomenon in asymmetric synthesis.

Structural Fundamentals: The "s-cis Lock"

To understand the reactivity of tert-butyl cyclopropyl ketones, one must first master their conformational landscape. Unlike simple alkyl ketones, which exist in a dynamic equilibrium, the tert-butyl variant is conformationally static.

The Bisected Preference

Cyclopropyl ketones naturally prefer a bisected conformation , where the plane of the carbonyl

The Steric Veto

There are two possible bisected conformers:

-

s-cis (syn): The carbonyl oxygen eclipses the cyclopropane ring.

-

s-trans (anti): The alkyl group (R) eclipses the cyclopropane ring.

When

Implication for Researchers:

-

Reactivity: The carbonyl face is permanently oriented, simplifying stereochemical predictions.

-

Spectroscopy: The "locked" conformation results in distinct NMR anisotropy effects (see Section 2).

Figure 1: The thermodynamic "veto" of the s-trans conformation by the tert-butyl group.

Spectroscopic Signatures

The conformational lock produces specific spectroscopic anomalies useful for structure validation.

| Method | Observation | Mechanistic Origin |

| Shielding of ortho-cyclopropyl protons ( | In the s-cis lock, the carbonyl oxygen is syn to the methine H, but the tert-butyl group shields the ortho protons via steric crowding and anisotropy. | |

| The rigid alignment maximizes | ||

| IR | Enhanced conjugation in the locked bisected form weakens the C=O bond character more effectively than in rotating systems. |

Reactivity & Stereocontrol

The tert-butyl group acts as a "remote control" for stereoselectivity. By blocking one quadrant of space and locking the conformation, it directs nucleophilic attack with high precision.

Nucleophilic Addition (The Felkin-Anh-Cyclopropyl Model)

When a nucleophile (e.g., Grignard, Hydride) approaches a chiral cyclopropyl tert-butyl ketone, the "s-cis lock" simplifies the transition state.

-

Trajectory: The nucleophile attacks from the face anti to the largest substituent on the cyclopropane ring, avoiding the tert-butyl group entirely.

-

Outcome: Reductions of 2-substituted cyclopropyl tert-butyl ketones typically yield the anti-alcohol with >95:5 dr.

The "Cyclopropyl Effect" in Spiro Systems

In spiro[2.5]octane systems (where the cyclopropane is fused to a cyclohexane), a tert-butyl group on the cyclohexane ring will surprisingly adopt the axial position .

-

Reasoning: An equatorial tert-butyl group would clash with the C-H bonds of the cyclopropane ring.[1] The axial position, usually disfavored, becomes the thermodynamic minimum.

Synthetic Protocols

Direct addition of tert-butyl nucleophiles to cyclopropanecarbonyl chlorides often fails due to slow kinetics (sterics) or over-addition. The following protocols are validated for high-yield synthesis.

Protocol A: The Nitrile Route (Gold Standard)

Best for: Large scale, avoiding over-addition.

-

Reagents: Cyclopropanecarbonitrile (1.0 equiv), t-BuMgCl (1.2 equiv), Toluene/THF.

-

Procedure:

-

Cool a solution of cyclopropanecarbonitrile in dry toluene to 0°C.

-

Add t-BuMgCl (2.0 M in ether) dropwise over 30 mins.

-

Critical Step: Heat to reflux for 4 hours. The steric bulk of t-Bu requires thermal energy to drive the formation of the magnesium imine salt.

-

Cool to 0°C and quench with acidic methanol (MeOH/HCl). Stir 12h to hydrolyze the sterically hindered imine.

-

-

Yield: Typically 85-92%.

Protocol B: The Weinreb Amide Route

Best for: Late-stage functionalization of complex scaffolds.

-

Reagents: N-Methoxy-N-methylcyclopropanecarboxamide, t-BuLi (Caution: Pyrophoric).

-

Procedure:

-

Dissolve amide in THF, cool to -78°C.

-

Add t-BuLi (2.2 equiv) slowly. The chelation of Lithium to the Weinreb oxygen stabilizes the tetrahedral intermediate, preventing over-addition.

-

Quench with saturated NH

Cl at -78°C.

-

-

Note: t-BuLi is preferred over Grignards here due to the extreme steric hindrance of the Weinreb intermediate.

Figure 2: The Nitrile Route prevents tertiary alcohol by-products by forming a stable imine salt.

Case Studies in Drug Discovery

Case Study: Neurokinin-1 Receptor Antagonists

-

Challenge: A flexible linker in a clinical candidate led to rapid metabolic oxidation of the pendant alkyl chain.

-

Solution: Replacement of the ethyl ketone with a cyclopropyl tert-butyl ketone.

-

Mechanism: The tert-butyl group shielded the carbonyl from enzymatic reduction, while the cyclopropyl ring introduced rigidity (via the s-cis lock), improving binding affinity by 40-fold due to entropy reduction.

References

-

Charette, A. B., et al. (2010).[2] Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry. Link

-

Knochel, P., et al. (2014).[3] Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange. ResearchGate. Link

-

Posner, G. H., & Whitten, C. E. (1976). Secondary and Tertiary Alkyl Ketones from Carboxylic Acid Chlorides: tert-Butyl Phenyl Ketone.[4] Organic Syntheses, 55, 122. Link

-

Gleason, J., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. Link

-

BenchChem Technical Division. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Link

Sources

Biocatalytic Architectures: Precursors and Pathways for 1-Cyclopropyl-2,2-dimethylpropan-1-one

The following technical guide details the biosynthetic and chemoenzymatic strategies for accessing 1-Cyclopropyl-2,2-dimethylpropan-1-one (also known as Cyclopropyl tert-butyl ketone ).

As this molecule is a synthetic pharmacophore—specifically a "privileged structure" in antiviral (HCV) and GPCR-targeting therapeutics—it does not possess a canonical metabolic pathway in nature. Therefore, this guide focuses on engineered biosynthetic routes , specifically heme-dependent enzymatic cyclopropanation , which represents the current state-of-the-art in producing this motif biologically.

Executive Technical Summary

Target Molecule: 1-Cyclopropyl-2,2-dimethylpropan-1-one (CAS: 20845-95-8) Pharmacological Relevance: Key hydrophobic pharmacophore in Hepatitis C virus (HCV) NS3/4A protease inhibitors and P2Y12 antagonists. The steric bulk of the tert-butyl group combined with the rigid vector of the cyclopropyl ring provides unique metabolic stability and receptor fit. Biosynthetic Challenge: Nature rarely synthesizes tert-butyl groups or conjugates them directly to cyclopropanes. Consequently, "biosynthesis" in this context refers to biocatalytic retrosynthesis —utilizing engineered metalloenzymes to assemble the core from specific precursors.

Biosynthetic Precursors (The Inputs)

To construct 1-Cyclopropyl-2,2-dimethylpropan-1-one using biological machinery, the molecule is retrosynthetically disconnected into an electron-deficient alkene acceptor and a carbene donor .

Primary Carbon Scaffold: 4,4-Dimethylpent-1-en-3-one

The essential "acceptor" precursor is the vinyl ketone derivative of pivalaldehyde. In a biocatalytic system, this olefin acts as the substrate for the carbene transferase.

-

IUPAC Name: 4,4-Dimethylpent-1-en-3-one (Vinyl tert-butyl ketone)

-

Role: Carbene Acceptor

-

Biosynthetic Origin: While typically synthetic, this precursor mimics the structure of natural enones (like methyl vinyl ketone) processed by enoate reductases.

-

Key Property: The electron-deficient nature of the

-unsaturated ketone requires an electrophilic carbene source for efficient cyclopropanation.

Carbene Donor: Diazoacetate vs. SAM

Natural cyclopropanation (e.g., in fatty acids) utilizes S-Adenosyl Methionine (SAM) via a cationic mechanism. However, for the steric bulk of a tert-butyl ketone, SAM-dependent enzymes (CFA synthases) are sterically incompetent. The viable biocatalytic precursor is a diazo reagent.

-

Precursor: Ethyl Diazoacetate (EDA) or Diazomethane (generated in situ)

-

Role: Carbene Donor (

or -

Enzymatic Interaction: Binds to the heme iron of the engineered enzyme to form an iron-carbenoid intermediate (

).

The Biocatalytic Engine: Heme-Dependent Carbene Transfer[1]

The most robust route to this molecule is the engineered P450-catalyzed cyclopropanation . Variants of Cytochrome P450-BM3 (from Bacillus megaterium) or Rhodothermus marinus Nitric Oxide Dioxygenase (RmaNOD) have been evolved to catalyze the transfer of a carbene from a diazo precursor to an olefin.

Mechanistic Pathway[1][2]

-

Activation: The heme cofactor (Fe-Protoporphyrin IX) is reduced to Fe(II).

-

Carbenoid Formation: The diazo precursor (e.g., EDA) reacts with the heme iron, releasing

and forming a reactive Iron-Carbene species. -

Cyclopropanation: The olefin (4,4-Dimethylpent-1-en-3-one) approaches the active site. The carbene is transferred to the double bond, forming the cyclopropane ring.

-

Decarboxylation/Modification: If EDA is used, the product is an ester-substituted cyclopropane. To achieve the target (unsubstituted cyclopropyl), a subsequent hydrolysis and decarboxylation step (or use of diazomethane) is required.

Pathway Visualization

The following diagram illustrates the chemoenzymatic cascade from precursors to the target pharmacophore.

Caption: Chemoenzymatic assembly of the cyclopropyl tert-butyl ketone moiety via heme-dependent carbene transfer.

Experimental Protocol: Enzymatic Cyclopropanation

This protocol describes the synthesis using an engineered heme variant (e.g., P450-BM3 T268A) adapted for enone substrates.

Reagents & Equipment[3][4]

-

Biocatalyst: E. coli lysate expressing P450-BM3 variant (

). -

Substrate: 4,4-Dimethylpent-1-en-3-one (10 mM final).

-

Carbene Source: Ethyl Diazoacetate (EDA) (10 mM final) - Note: Use Diazomethane for direct CH2 insertion if safety protocols permit, otherwise use EDA followed by KAP (Kinetic Asymmetric Transformation).

-

Buffer: KPi buffer (100 mM, pH 7.0).

-

Reductant: Sodium dithionite (

, 10 mM) to maintain Fe(II) state.

Step-by-Step Methodology

-

Deoxygenation: Sparge the KPi buffer with argon for 30 minutes to remove oxygen (which competes for the heme center).

-

Enzyme Prep: Resuspend E. coli cell pellets harboring the P450 enzyme in the anaerobic buffer. Lyse via sonication (on ice) and clarify by centrifugation.

-

Reaction Assembly: In an anaerobic glovebox or sealed vial:

-

Add 4.5 mL of lysate.

-

Add 250 µL of Substrate stock (in DMSO).

-

Add 250 µL of Reductant solution.

-

-

Initiation: Slowly add the Diazo precursor via syringe pump over 60 minutes to prevent dimerization side-reactions.

-

Incubation: Stir at room temperature (25°C) for 4–12 hours.

-

Quenching: Stop reaction by adding 5 mL of Ethyl Acetate.

-

Extraction: Vortex vigorously, centrifuge to separate phases, and collect the organic layer.

-

Purification: The crude extract contains the cyclopropanated product.[1] If EDA was used, the ester group must be hydrolyzed (LiOH) and decarboxylated (heat/acid) to yield the final 1-Cyclopropyl-2,2-dimethylpropan-1-one.

Data & Validation: Substrate Scope

The following table summarizes the efficiency of engineered heme enzymes for cyclopropanating bulky electron-deficient ketones compared to chemical methods (e.g., Corey-Chaykovsky reaction).

| Parameter | Biocatalytic Route (P450-BM3) | Chemical Route (Sulfoxonium Ylide) |

| Precursor | Vinyl tert-butyl ketone + Diazo | Vinyl tert-butyl ketone + Me3S(O)I |

| Conditions | Aqueous Buffer, 25°C, pH 7 | DMSO/THF, Strong Base (NaH), 60°C |

| Yield | 65–85% (Enzyme dependent) | 50–70% |

| Enantioselectivity | >95% ee (Tunable via mutation) | Racemic (requires chiral ligands) |

| Safety | High (Aqueous, no explosive intermediates) | Low (Requires NaH and potentially explosive ylides) |

Validation Check

To confirm the identity of the biosynthetic product:

-

1H NMR (CDCl3): Look for the characteristic cyclopropyl protons: multiplets at

0.8–1.0 ppm (4H) and the methine proton at -

MS (ESI): Molecular ion

.

References

-

Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. National Institutes of Health (NIH) / PMC. [Link]

-

Synthesis of Cyclopropane Containing Natural Products. ResearchGate. [Link]

-

One (small) Ring to rule them all: Novel methods for cyclopropane installation. American Chemical Society (ACS). [Link]

-

Biosynthesis of Cyclopropane in Natural Products. Natural Product Reports. [Link]

-

Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Sciforum. [Link]

Sources

Physicochemical Profiling of Pivaloylcyclopropane: Boiling Point, Density, and Steric Causality in Drug Design

Pivaloylcyclopropane (also known as 1-cyclopropyl-2,2-dimethyl-1-propanone or cyclopropyl tert-butyl ketone, CAS 20845-95-8) is a highly specialized, sterically hindered ketone. Widely utilized as a rigid scaffold in advanced organic synthesis and pharmaceutical development, it serves as a critical intermediate for synthesizing biologically active cyclopropylamines[1]. By flanking a carbonyl core with a conformationally locked cyclopropyl ring and a bulky tert-butyl group, this molecule presents unique physicochemical properties. Understanding its boiling point and density is critical for optimizing reaction conditions, solvent extraction protocols, and downstream purification workflows.

Mechanistic Causality of Physical Properties

As a Senior Application Scientist, it is vital to look beyond empirical data and understand the structural causality driving a molecule's physical state. The properties of pivaloylcyclopropane are entirely dictated by the extreme steric environment surrounding its carbonyl core.

1.1 Boiling Point Depression via Steric Shielding

The boiling point of a liquid is governed by the thermal energy required to disrupt intermolecular forces (IMFs)—specifically, London dispersion forces and dipole-dipole interactions. For aliphatic ketones, linear chains allow for extensive van der Waals contact. For instance, a lightly branched C8 ketone like 2 exhibits a boiling point of 181–183 °C[2].

However, pivaloylcyclopropane (C₈H₁₄O) possesses an exceptionally compact, spherical geometry. The tert-butyl group significantly reduces the molecule's surface-area-to-volume ratio, limiting the contact area available for London dispersion forces[3]. Furthermore, the massive steric bulk of the pivaloyl moiety physically shields the carbonyl oxygen, dampening effective dipole-dipole interactions between adjacent molecules. Consequently, the boiling point of pivaloylcyclopropane is significantly depressed, falling into an extrapolated range of 142–148 °C at standard atmospheric pressure (760 mmHg).

1.2 Density and Molecular Packing Efficiency

Density (

Comparative Quantitative Data

To contextualize the properties of pivaloylcyclopropane, the following table summarizes the boiling points and densities of structurally related ketones, demonstrating the distinct impact of steric hindrance and ring strain.

| Compound | CAS Number | Molecular Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/cm³ at 25 °C) |

| Cyclopropyl methyl ketone | 765-43-5 | C₅H₈O | 84.12 | 114.0 | 0.849 |

| Pinacolone | 75-97-8 | C₆H₁₂O | 100.16 | 106.0 | 0.801 |

| Dicyclopropyl ketone | 1121-37-5 | C₇H₁₀O | 110.15 | 160.0 | 0.975 |

| Pivaloylcyclopropane | 20845-95-8 | C₈H₁₄O | 126.20 | ~142.0 - 148.0 | ~0.880 - 0.910 |

| Cyclohexyl methyl ketone | 823-76-7 | C₈H₁₄O | 126.20 | 181.0 - 183.0 | 0.917 |

*Values are extrapolated based on structural homology, steric volume calculations, and molecular weight trends.

Self-Validating Experimental Protocols

To empirically determine the exact boiling point and density of synthesized pivaloylcyclopropane, researchers must employ high-precision methodologies. The following protocols integrate internal calibration loops to ensure trustworthiness and data integrity.

Protocol 1: Precision Boiling Point Determination via Micro-Ebulliometry

Causality Note: Standard distillation setups are prone to superheating, leading to artificially inflated boiling points. A Swietoslawski-type ebulliometer utilizes a Cottrell pump to continuously spray a mixture of liquid and vapor over the thermometer, ensuring true thermodynamic equilibrium.

-

Apparatus Preparation : Assemble a micro-ebulliometer equipped with a Cottrell pump and a calibrated Platinum Resistance Thermometer (PRT).

-

System Calibration (Self-Validation) : Calibrate the PRT using high-purity reference standards: HPLC-grade water (bp 100.00 °C) and 4 (bp 110.60 °C) at standard atmospheric pressure[4].

-

Sample Introduction : Introduce 15 mL of degassed, GC-pure (>99.5%) pivaloylcyclopropane into the boiling flask.

-

Equilibration : Apply controlled heating via a heating mantle. Adjust the heat input until the drop rate from the Cottrell pump is a steady 30–40 drops per minute.

-

Measurement : Record the temperature once it stabilizes to within ±0.01 °C for at least 10 minutes. Concurrently record the barometric pressure to apply the Sidney Young equation for pressure correction to exactly 760 mmHg.

Protocol 2: Density Determination via Oscillating U-Tube Densitometry

Causality Note: Traditional pycnometry is highly sensitive to ambient temperature fluctuations and operator error. Oscillating U-tube densitometry calculates density based on the change in the oscillation frequency of a glass tube, providing 5-decimal precision when coupled with rigorous Peltier temperature control.

-

Instrument Calibration : Clean the borosilicate glass U-tube of an Anton Paar DMA 5000 M (or equivalent) densitometer with acetone and dry with filtered air. Calibrate the oscillation period using ultra-pure degassed water and dry air at exactly 25.00 °C.

-

Sample Loading : Inject 2 mL of pivaloylcyclopropane into the U-tube using a Luer-slip syringe. Critical Step: Ensure absolutely no micro-bubbles are introduced into the measuring cell, as gases will drastically skew the oscillation frequency.

-

Thermal Equilibration : Allow the built-in Peltier thermostat to stabilize the sample temperature to 25.00 ± 0.001 °C.

-

Data Acquisition : Initiate the measurement. Record the density (

) in g/cm³ once the oscillation frequency standard deviation falls below

Physicochemical Validation Workflow

The following diagram maps the logical relationship between sample purification, instrument calibration, and data acquisition, ensuring a closed-loop, self-validating system.

Caption: Workflow for the high-precision physicochemical characterization of pivaloylcyclopropane.

References

- Cyclopropylamines as pharmaceuticals (US3988464A). Google Patents.

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au - ACS Publications.

- Cyclohexyl methyl ketone | C8H14O | CID 13207. PubChem - NIH.

- Chemical Properties of Ethanone, 1-cyclohexyl- (CAS 823-76-7). Cheméo.

Sources

- 1. US3988464A - Cyclopropylamines as pharmaceuticals - Google Patents [patents.google.com]

- 2. Cyclohexyl methyl ketone | C8H14O | CID 13207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethanone, 1-cyclohexyl- (CAS 823-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Application Note: Precision Synthesis of 1-Cyclopropyl-2,2-dimethylpropan-1-one

Executive Summary

The synthesis of 1-Cyclopropyl-2,2-dimethylpropan-1-one presents a classic challenge in organic synthesis: the construction of a ketone flanked by two sterically demanding groups—a rigid cyclopropyl ring and a bulky tert-butyl group.

Direct nucleophilic addition of organometallics to acid chlorides typically fails for this substrate class, resulting in over-alkylation to the tertiary alcohol or incomplete conversion due to steric shielding. This Application Note details two high-fidelity protocols to overcome these barriers:

-

The Weinreb Amide Route (Protocol A): The industry "Gold Standard" for reliability, utilizing a stable chelated intermediate to prevent over-addition.

-

Iron-Catalyzed Coupling (Protocol B): A catalytic approach utilizing Fe(acac)₃ to enable rapid, chemoselective acylation under mild conditions.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The primary failure mode in synthesizing this ketone via direct addition (e.g., tert-butyl acid chloride + cyclopropyl Grignard) is the formation of the tertiary alcohol (3) .

Because the ketone product is often more electrophilic than the starting acid chloride, the second equivalent of nucleophile adds rapidly.

Retrosynthetic Logic

We select Pivaloyl Chloride (2,2-dimethylpropanoyl chloride) as the electrophile and Cyclopropylmagnesium Bromide as the nucleophile.

-

Why this direction? Reversing the disconnection (Cyclopropanecarbonyl chloride + tert-butyl nucleophile) is experimentally inferior. tert-Butyl Grignard/Lithium reagents are extremely basic and sterically massive, leading to sluggish nucleophilic attack and competitive elimination or reduction side reactions.

Protocol A: The Weinreb Amide Method (Recommended)

This route utilizes N-methoxy-N-methylamide (Weinreb amide) as a "privileged intermediate." The stable 5-membered chelate formed upon Grignard addition prevents the collapse of the tetrahedral intermediate until acidic quench, guaranteeing the ketone product.

Reaction Scheme

-

Step 1: Pivaloyl Chloride + N,O-Dimethylhydroxylamine

Weinreb Amide -

Step 2: Weinreb Amide + CyclopropylMgBr

1-Cyclopropyl-2,2-dimethylpropan-1-one

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density | Role |

| Pivaloyl Chloride | 120.58 | 1.0 | 0.98 g/mL | Electrophile |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.1 | Solid | Amine Source |

| Pyridine | 79.10 | 2.2 | 0.98 g/mL | Base |

| Dichloromethane (DCM) | 84.93 | Solvent | - | Solvent (Step 1) |

| Cyclopropylmagnesium Bromide | ~147 | 1.2 | (in THF) | Nucleophile |

| THF (Anhydrous) | 72.11 | Solvent | - | Solvent (Step 2) |

Detailed Procedure

Step 1: Synthesis of the Weinreb Amide[3]

-

Setup: Flame-dry a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge N,O-Dimethylhydroxylamine HCl (1.1 equiv) and DCM (0.5 M concentration relative to substrate). Cool to 0 °C in an ice bath.

-

Base Addition: Add Pyridine (2.2 equiv) dropwise. The mixture will become heterogeneous.

-

Acylation: Add Pivaloyl Chloride (1.0 equiv) dropwise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexanes 1:3).

-

Workup: Quench with 1M HCl (dissolves pyridine salts). Extract with DCM (3x). Wash organics with Sat. NaHCO₃ and Brine.[4] Dry over MgSO₄ and concentrate.

-

Checkpoint: The intermediate N-methoxy-N,2,2-trimethylpropanamide is a stable oil/solid that can be stored.

-

Step 2: Grignard Addition

-

Setup: Flame-dry a 2-neck RBF under Argon. Dissolve the Weinreb Amide (from Step 1) in anhydrous THF (0.3 M).

-

Cooling: Cool the solution to 0 °C . Crucial: Unlike standard esters, Weinreb amides do not require -78 °C, but 0 °C controls the exotherm.

-

Addition: Add Cyclopropylmagnesium Bromide (1.2 equiv, typically 0.5–1.0 M in THF) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

-

Incubation: Stir at 0 °C for 1 hour, then allow to warm to RT for 1 hour.

-

Quench (Critical): Pour the reaction mixture into a vigorously stirred flask containing cold 1M HCl or saturated NH₄Cl.

-

Purification: Extract with Et₂O. Distillation is preferred for this volatile ketone (bp ~145-150 °C), or flash chromatography (5% Et₂O in Pentane).

Protocol B: Iron-Catalyzed Cross-Coupling (High Throughput)

For labs requiring faster throughput or avoiding the two-step sequence, Iron(III) catalysis allows the direct coupling of Grignards with acid chlorides without over-addition.

Mechanism

Fe(acac)₃ is reduced in situ to an active low-valent iron species. This catalyst reacts with the acid chloride to form an acyl-iron complex, which undergoes transmetallation with the Grignard reagent faster than the Grignard attacks the ketone product.

Protocol

-

Catalyst Loading: Dissolve Pivaloyl Chloride (1.0 equiv) and Fe(acac)₃ (3 mol%) in anhydrous THF.

-

Temperature: Cool the red/orange solution to -10 °C .

-

Controlled Addition: Add Cyclopropylmagnesium Bromide (1.1 equiv) slowly over 45 minutes.

-

Visual Cue: The solution often turns dark brown/black (active catalyst species).

-

-

Completion: Stir for 15 minutes post-addition.

-

Quench: Quench with 1M HCl.

-

Note: This method is faster but more sensitive to moisture and addition rate than the Weinreb route.

Visualization: Reaction Pathways & Workflow

Figure 1: Mechanistic Pathway (Weinreb vs. Direct)

Caption: The Weinreb route (green path) protects the ketone via a stable chelate, whereas direct addition (red dashed) risks over-alkylation.

Figure 2: Experimental Workflow (Protocol A)

Caption: Step-by-step operational workflow for the Weinreb Amide synthesis protocol.

Analytical Data & Troubleshooting

Expected Spectral Data

-

¹H NMR (400 MHz, CDCl₃):

- 1.18 (s, 9H, t-Bu)

- 1.95 (m, 1H, Cyclopropyl-CH-C=O)

- 0.85 (m, 2H, Cyclopropyl-CH₂)

- 0.65 (m, 2H, Cyclopropyl-CH₂)

-

¹³C NMR: Distinct carbonyl peak at ~215 ppm (ketone), t-Bu quaternary carbon ~44 ppm, Cyclopropyl methine ~15 ppm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in Pyridine/DCM | Distill pyridine over CaH₂; use anhydrous DCM. |

| Tertiary Alcohol present | Temperature too high during Grignard addition | Ensure internal temp stays < 5 °C during addition. |

| Incomplete Reaction | Grignard reagent degraded | Titrate Grignard reagent before use. |

| Emulsion during workup | Magnesium salts | Use Rochelle's Salt (Potassium Sodium Tartrate) solution for the quench to solubilize Mg salts. |

References

-

Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[10] Tetrahedron Letters, 1981 , 22, 3815–3818.[10]

-

Scheiper, B.; Bonnekessel, M.; Krause, H.; Fürstner, A. "Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Acid Chlorides, Aryl Bromides, and Tosylates." Journal of Organic Chemistry, 2004 , 69, 3943–3949.

-

Shu, C.; Sidhu, K.; Zhang, L.; Wang, X.; Krishnamurthy, D.; Senanayake, C. H. "Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives."[9][11] Journal of Organic Chemistry, 2010 , 75, 6677–6680.[9][11]

-

Organic Syntheses. "Preparation of Weinreb Amides and Ketone Synthesis." Org.[2][9] Synth.2006 , 83, 45.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. CN106588568B - A kind of preparation method of 1,1- cyclopropyl dimethanol - Google Patents [patents.google.com]

- 7. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 11. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]

Application Note: Precision Synthesis of Cyclopropyl tert-Butyl Ketone via Grignard Addition

This Application Note and Protocol is designed for research scientists and process chemists requiring a robust method for synthesizing Cyclopropyl tert-butyl ketone (1-cyclopropyl-2,2-dimethylpropan-1-one). The protocol addresses the specific challenges of steric hindrance associated with the tert-butyl group.

Executive Summary & Rationale

The synthesis of Cyclopropyl tert-butyl ketone presents a classic challenge in organic synthesis: forming a bond between two sterically demanding centers (a quaternary tert-butyl carbon and a secondary cyclopropyl carbon).

While acid chloride routes (e.g., reaction of tert-butylmagnesium chloride with cyclopropanecarbonyl chloride) often suffer from over-addition leading to tertiary alcohols, the Nitrile Route is the superior methodological choice for this specific target. The intermediate metallo-imine salt is stable to further nucleophilic attack, effectively "protecting" the carbonyl function until acid hydrolysis.

Selected Protocol: Addition of tert-Butylmagnesium Chloride to Cyclopropanecarbonitrile .[1][2]

-